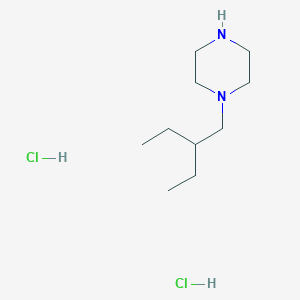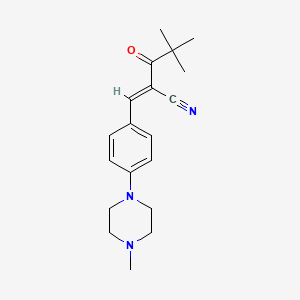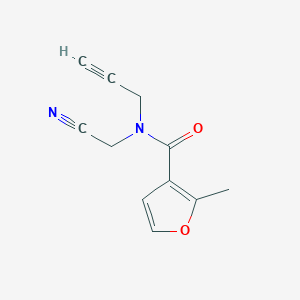
1-Chloro-3-(propane-2-sulfonyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Chloro-3-(propane-2-sulfonyl)propane” is a chemical compound that is likely to be an intermediate used in the preparation of many enzymatic inhibitors . It is also used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones .
Synthesis Analysis
The synthesis of “this compound” could involve the use of 1-Propanesulfonyl chloride . This compound was used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . The sulfonyl chloride synthesis by oxidation is another method that could be used . This involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to that of 2-Propanesulfonyl chloride . The molecular formula of 2-Propanesulfonyl chloride is CHClOS, with an average mass of 142.605 Da and a monoisotopic mass of 141.985519 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be similar to those of propane. For instance, during monochlorination of propane, chloropropane is the major product formed . This is because the secondary free radical formed during the reaction is more stable than a primary free radical .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are likely to be similar to those of 1-Propanesulfonyl chloride . This compound has a boiling point of 78-79 °C/15 mmHg (lit.) and a density of 1.267 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Enhancement of Polymer Hydrophilicity
ω-Aminooxyalkanesulfonic acids are reported as novel nucleophilic sulfoalkylation reagents prepared from corresponding chloroalkylsulfonyl chlorides, offering a method to enhance the hydrophilicity of polymers and proteins. This advancement facilitates the functionalization of materials for various applications, including biocompatibility and water solubility improvements (Adamczyk et al., 2001).
Fuel Cell Applications
Sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising candidates for fuel cell membranes. This study showcases the potential of sulfonated block copolymers in energy conversion technologies (Bae et al., 2009).
Organic Synthesis and Safety
A practical and safe sulfonylation method for 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride has been developed. This technique, utilizing tertiary amine and potassium carbonate, avoids the disposal of wasted amines and minimizes the production of hazardous by-products, demonstrating an efficient and safer approach to sulfonylation reactions (Tanabe et al., 1995).
Electronic Transport in Polymers
The electronic transport mechanism in thin films of poly(azomethine sulfone)s has been investigated. These polymers, prepared by reacting bis(4-chlorophenyl)sulfone with a mixture of bisphenols, display semiconducting properties correlated with their chemical structures. This research contributes to the understanding of electronic transport in polymeric materials, which is critical for electronic and optoelectronic applications (Rusu et al., 2007).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “1-Chloro-3-(propane-2-sulfonyl)propane” are likely to be similar to those of 3-Chloro-1,2-propanediol . This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may be corrosive to metals . It is toxic if swallowed, causes skin irritation, and causes serious eye damage .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-chloro-3-propan-2-ylsulfonylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-6(2)10(8,9)5-3-4-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZXLBAMTMNQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)
![3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide](/img/structure/B2722607.png)


![N-(2,5-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2722611.png)
![1-[3-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone](/img/structure/B2722612.png)


![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide](/img/structure/B2722616.png)
